Hydrogen-Bond Donor Capacity Comparison
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate contains two hydrogen-bond donor moieties, whereas comparator ethyl 6-(trifluoromethyl)nicotinate and methyl 6-(trifluoromethyl)nicotinate contain zero hydrogen-bond donors. This structural difference has quantitative consequences for molecular recognition and solubility [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 (two hydroxyl groups) |
| Comparator Or Baseline | Ethyl 6-(trifluoromethyl)nicotinate: 0; Methyl 6-(trifluoromethyl)nicotinate: 0 |
| Quantified Difference | +2 hydrogen-bond donors versus non-hydroxylated analogs |
| Conditions | Structural analysis based on chemical formula C9H8F3NO4 |
Why This Matters
Hydrogen-bond donor count is a critical parameter in drug-likeness filters (Lipinski's Rule of Five) and influences solubility and target binding; this compound provides synthetic handles for derivatization unavailable in non-hydroxylated analogs.
- [1] PubChem. Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate - Computed Properties. View Source
